2-methyl-4-nitro-N-phenylaniline
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Overview
Description
2-methyl-4-nitro-N-phenylaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methyl group at the second position, a nitro group at the fourth position, and a phenyl group attached to the nitrogen atom of the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-4-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methyl-N-phenylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the reduction of 2-methyl-4-nitroaniline followed by the reaction with phenylamine. This process may use reducing agents such as sodium borohydride or catalytic hydrogenation to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-nitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid.
Major Products Formed
Reduction: 2-methyl-4-amino-N-phenylaniline.
Oxidation: 2-methyl-4-nitroso-N-phenylaniline.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-methyl-4-nitro-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-nitro-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of the study.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-nitroaniline
- 4-nitro-N-phenylaniline
- 2-nitro-N-phenylaniline
- 2-methyl-4-amino-N-phenylaniline
Uniqueness
2-methyl-4-nitro-N-phenylaniline is unique due to the presence of both a methyl group and a nitro group on the aniline ring, along with a phenyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-nitro-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-12(15(16)17)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOPFBAXQHMJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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